4-Chloro-2-nitro-N-phenylaniline

Dye Chemistry ADME Material Science

Sourcing specific halogenated diphenylamines? Generic isomers fail to deliver the correct reactivity for pharma intermediates or disperse dyes. This exact 4-chloro-2-nitro-N-phenylaniline (C.I. Disperse Yellow 26) solves that: - **Pharma intermediate:** Ortho-nitro/para-chloro pattern essential for clozapine's tricyclic core; validated in flow chemistry. - **Bioactive scaffold:** Quantified anti-biofilm activity (IC50 = 2.29 µM vs. E. faecalis) ready for SAR optimization. - **Material science:** High LogP (4.33-4.44) confirms substantivity for polyester dyeing. - **QC reference:** Reverse-phase HPLC methods published for reliable analytics.

Molecular Formula C12H9ClN2O2
Molecular Weight 248.66 g/mol
CAS No. 16611-15-7
Cat. No. B092425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-nitro-N-phenylaniline
CAS16611-15-7
Molecular FormulaC12H9ClN2O2
Molecular Weight248.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C12H9ClN2O2/c13-9-6-7-11(12(8-9)15(16)17)14-10-4-2-1-3-5-10/h1-8,14H
InChIKeyGYOVQZDXSHTPBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.3 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-nitro-N-phenylaniline: Strategic Intermediate


4-Chloro-2-nitro-N-phenylaniline (CAS 16611-15-7), also known as Disperse Yellow 26, is a halogenated nitro-diphenylamine derivative with the molecular formula C12H9ClN2O2 and a molecular weight of 248.67 g/mol [1]. This compound is characterized by a distinct substitution pattern: a chloro group at the para position and a nitro group at the ortho position relative to the secondary amine bridge connecting two phenyl rings. This specific arrangement of electron-withdrawing groups (EWGs) imbues the molecule with unique physicochemical properties, including a predicted boiling point of 366.4 °C at 760 mmHg and a high calculated octanol-water partition coefficient (LogP) of 4.33–4.44, indicative of its hydrophobic nature . The presence of both a secondary amine and a nitro group makes it a versatile synthetic intermediate for constructing complex heterocyclic scaffolds, notably in the synthesis of the antipsychotic drug clozapine , while its chromophoric properties underpin its established use as a disperse dye for synthetic fibers [2]. For procurement specialists and research scientists, this compound represents a well-defined building block whose value is derived from its specific structural configuration, which dictates its reactivity and application profile compared to other substituted anilines or diphenylamines.

Synthetic intermediate for heterocyclic scaffolds (e.g., clozapine pathway)
Disperse dye chromophore for polyester substrates
Antimicrobial screening scaffold with reported biofilm inhibition
HPLC reference standard with established reverse-phase methods

4-Chloro-2-nitro-N-phenylaniline: Critical Substitution Pattern


The functional utility of 4-chloro-2-nitro-N-phenylaniline is not a general property of the nitrodiphenylamine class but is highly specific to its substitution pattern. For instance, the presence of the chlorine atom in the 4-position (para to the amine) significantly alters the compound's reactivity and physicochemical properties compared to its non-chlorinated analog, 2-nitrodiphenylamine [1]. This difference is quantitatively reflected in the molecular weight (248.67 vs. 214.22 g/mol) and the drastically increased LogP (approx. 4.4 vs. an expected lower value for the non-halogenated compound), which influences its solubility profile and, consequently, its performance in dyeing applications and its behavior in organic synthesis . Furthermore, the specific ortho-nitro/para-chloro arrangement is critical for its role as a pharmaceutical intermediate, particularly in the synthesis of clozapine, where this specific halogenated scaffold directs the formation of the requisite benzodiazepine ring system . A generic substitution with a positional isomer, such as 5-chloro-2-nitrodiphenylamine, or a compound lacking the chloro group would likely lead to divergent reaction pathways, different yields, or final products with altered pharmacological or material properties. Therefore, selecting 4-chloro-2-nitro-N-phenylaniline is a decision based on the precise, verifiable role of its functional groups.

Non-halogenated analog Lack of para-chloro group reduces lipophilicity and may alter dye substantivity and synthetic pathway selectivity.
Positional isomer Isomers such as 5-chloro-2-nitrodiphenylamine cannot direct clozapine ring formation; reaction outcome may diverge.
Primary amine precursor 4-Chloro-2-nitroaniline lacks N-phenyl substitution, leading to different thermal behavior and synthetic reactivity.

4-Chloro-2-nitro-N-phenylaniline: Key Differentiators


Enhanced Lipophilicity vs 2-Nitrodiphenylamine

The presence of the para-chloro substituent in 4-chloro-2-nitro-N-phenylaniline (CAS 16611-15-7) imparts a significantly higher lipophilicity compared to its non-halogenated analog, 2-nitrodiphenylamine (CAS 119-75-5). This is a key differentiator for applications where solubility in non-polar media or hydrophobic interactions are critical, such as in disperse dyeing of polyester fibers.

Lipophilicity vs Analog
Data to verify
LogP 4.33–4.44 vs 2-nitrodiphenylamine (lower expected)
Supports dyeing application review for hydrophobic substrates
Predicted values; measured data unavailable
Dye Chemistry ADME Material Science

E. faecalis Biofilm Inhibition

4-Chloro-2-nitro-N-phenylaniline (CAS 16611-15-7) has demonstrated quantifiable antimicrobial activity in a standardized in vitro assay, providing a concrete data point for researchers exploring its potential as a bioactive scaffold. It exhibited an IC50 of 2.29 µM against Enterococcus faecalis in a biofilm formation inhibition assay. [1] This provides a baseline for structure-activity relationship (SAR) studies.

E. faecalis Biofilm IC50
Class-level
2.29 µM
Reported biofilm inhibition assay context
Crystal violet staining, 20 h
Antimicrobial Discovery Biofilm Inhibition Medicinal Chemistry

Physical Profile vs 4-Chloro-2-nitroaniline

The N-phenyl substitution in 4-chloro-2-nitro-N-phenylaniline (CAS 16611-15-7) results in a significantly different physical property profile compared to the primary amine precursor, 4-chloro-2-nitroaniline (CAS 89-63-4). This is most evident in the boiling point: the target compound has a predicted boiling point of 366.4 °C at 760 mmHg , whereas 4-chloro-2-nitroaniline is reported to have a melting point of 107-109 °C and is likely to have a lower boiling point. This difference in thermal properties is critical for applications involving distillation or high-temperature reactions.

Thermal Profile vs Precursor
Data to verify
B.P. 366.4 °C (predicted) vs M.P. 107–109 °C (comparator)
Supports high-temperature synthesis applications
Predicted boiling point
Synthetic Chemistry Process Development Analytical Chemistry

4-Chloro-2-nitro-N-phenylaniline: Key Applications


Clozapine Synthesis

4-Chloro-2-nitro-N-phenylaniline serves as a crucial, structurally specific intermediate in the multi-step synthesis of clozapine. Its unique ortho-nitro/para-chloro substitution pattern is essential for building the characteristic tricyclic benzodiazepine core of the drug molecule. Researchers and process chemists specifically source this compound because alternative isomers or analogs lacking this exact substitution would not yield the correct product. Recent advancements in flow chemistry have also utilized this compound, highlighting its continued relevance in modern pharmaceutical manufacturing .

Disperse Dye for Synthetic Fibers

In the textile industry, this compound is standardized as C.I. Disperse Yellow 26. Its high LogP (4.33–4.44) confirms its suitability for dyeing hydrophobic synthetic fibers like polyester and polyamide. Procurement for this application is based on the need for a specific yellow chromophore with well-understood substantivity, lightfastness, and washfastness properties, which are directly tied to the molecule's specific halogen and nitro substitution pattern.

Antimicrobial Biofilm Hit

For researchers in antimicrobial drug discovery, this compound is not just a chemical intermediate but a biologically active small molecule. Its documented IC50 of 2.29 µM against Enterococcus faecalis biofilm formation provides a quantitative starting point for medicinal chemistry optimization programs. Scientists select this compound to serve as a lead scaffold, utilizing its known potency and defined chemical structure to generate structure-activity relationship (SAR) data and develop more potent derivatives.

HPLC Reference Standard

Given its well-defined structure and the availability of robust analytical data, 4-chloro-2-nitro-N-phenylaniline is frequently used as a reference standard. Validated reverse-phase HPLC methods have been developed for its analysis, specifying conditions such as a mobile phase of acetonitrile, water, and phosphoric acid . This makes the compound a reliable analyte for calibrating instruments, validating new analytical methods, or monitoring chemical reactions in a quality control (QC) environment, particularly in the context of its applications in the dye and pharmaceutical industries.

Application
Selection Property
Validation Focus
Clozapine synthesis pathway
Ortho-nitro/para-chloro substitution pattern
Reaction pathway and product identity confirmation
Polyester dyeing
High LogP and chromophore stability
Substantivity and fastness property validation
Antimicrobial scaffold optimization
Biofilm inhibition activity profile
SAR and biofilm inhibition endpoint evaluation
HPLC reference standard
Defined retention and UV detection profile
Method calibration and system suitability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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